3-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide
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Description
3-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is synthesized using a specific method that involves the reaction of several chemicals. The mechanism of action of this compound is not fully understood, but it is believed to have certain biochemical and physiological effects that make it useful for research purposes. In
Scientific Research Applications
Metabolism in Plants
Research indicates that benzenesulfonamide derivatives, such as chlorsulfuron, exhibit selective herbicidal activity in cereals due to their ability to be metabolized by tolerant plants into inactive products. This metabolism involves hydroxylation followed by conjugation with a carbohydrate moiety, contrasting with the lack of metabolism in sensitive broadleaf plants, which contributes to the herbicide's selectivity (Sweetser, Schow, & Hutchison, 1982).
Herbicide Mode of Action
The mechanism by which chlorsulfuron operates involves the inhibition of plant cell division within hours of application, without significantly affecting processes like photosynthesis, respiration, and protein synthesis. This specific action allows for effective weed control in small grains without harming the crop (Ray, 1982).
Soil Microorganism Degradation
Degradation of benzenesulfonamide herbicides in soil is significantly influenced by soil microorganisms. Studies demonstrate that certain soil fungi and actinomycetes can degrade compounds like chlorsulfuron, highlighting the role of microbial communities in determining the persistence and environmental impact of these chemicals (Joshi, Brown, & Romesser, 1985).
properties
IUPAC Name |
3-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c12-9-2-1-3-10(6-9)18(15,16)13-7-11(14)4-5-17-8-11/h1-3,6,13-14H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVJWLPPUVOIPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNS(=O)(=O)C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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